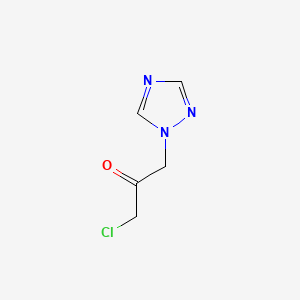

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is a chemical compound that features a chloro group, a triazole ring, and a ketone functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with 1-chloro-3-chloropropan-2-one under basic conditions. The reaction typically proceeds as follows:

Step 1: Dissolve 1,2,4-triazole in a suitable solvent, such as dimethylformamide (DMF).

Step 2: Add 1-chloro-3-chloropropan-2-one to the solution.

Step 3: Introduce a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Step 4: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.

Step 5: Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.

Reduction: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of new triazole derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antifungal Properties

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one and its derivatives have been studied extensively for their antifungal properties. The triazole moiety is known to inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and is the basis for the use of triazole compounds in treating fungal infections in humans and animals.

Case Study: Fluconazole

Fluconazole, a well-known antifungal agent, is structurally related to this compound. It has been utilized in the treatment of various fungal infections due to its efficacy and safety profile. Research indicates that fluconazole can be administered orally or parenterally, with dosages ranging from 0.1 to 5 mg/kg depending on the severity of the infection .

Agricultural Applications

Fungicides

The compound has also been explored for its potential as an agricultural fungicide. Its effectiveness against a range of plant pathogens makes it a candidate for crop protection. The triazole derivatives are particularly valuable due to their systemic action and ability to protect crops from diseases caused by fungi.

Case Study: Crop Protection

In agricultural settings, formulations containing triazole derivatives have shown promise in controlling fungal diseases in crops such as wheat and barley. These formulations can be applied via various methods including spraying and soil treatment, ensuring that the active ingredient reaches the target pathogens effectively .

Wirkmechanismus

The mechanism of action of 1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-3-(1,2,3-triazol-1-yl)propan-2-one: Similar structure but with a different triazole ring.

1-Chloro-3-(1,2,4-triazol-1-yl)butan-2-one: Similar structure but with an additional carbon atom in the alkyl chain.

1-Chloro-3-(1,2,4-triazol-1-yl)propan-1-one: Similar structure but with the ketone group at a different position.

Uniqueness: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is unique due to the specific positioning of the chloro group, triazole ring, and ketone group, which imparts distinct chemical reactivity and biological activity. The presence of the 1,2,4-triazole ring enhances its potential as a pharmacophore in drug design and development.

Biologische Aktivität

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C5H7ClN2O

- Molecular Weight : 162.57 g/mol

The presence of a triazole ring is significant as it is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

Antifungal Activity

Several studies have demonstrated the antifungal potential of triazole derivatives. For instance:

- A study evaluated various 1,2,4-triazole derivatives for their antifungal activity against Candida albicans and Aspergillus species. The results indicated that compounds with the triazole moiety exhibited significant antifungal activity comparable to established antifungals like fluconazole .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 12.5 | |

| Fluconazole | Candida albicans | 8 | |

| 2-(2,4-dichlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Aspergillus niger | 10 |

Antibacterial Activity

In addition to antifungal properties, triazole compounds have been assessed for antibacterial effects against various Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of fungal ergosterol synthesis. The triazole ring interferes with the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi . This disruption leads to increased membrane permeability and ultimately cell death.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of a series of triazole derivatives in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Cytokine Release Inhibition by Triazole Derivatives

Toxicity Assessment

Toxicity studies performed on human PBMC cultures showed that the compound exhibited low toxicity at concentrations up to 100 µg/mL. Viability rates were comparable to controls treated with DMSO . This suggests a promising safety profile for further development.

Eigenschaften

IUPAC Name |

1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c6-1-5(10)2-9-4-7-3-8-9/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDBTSHVVOOESJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.